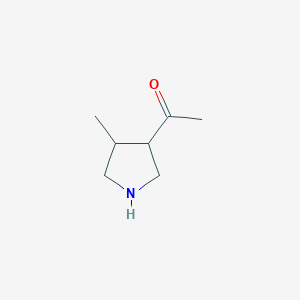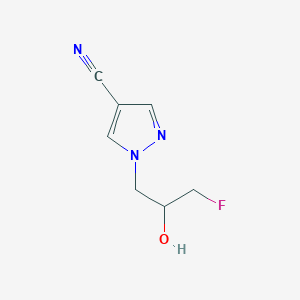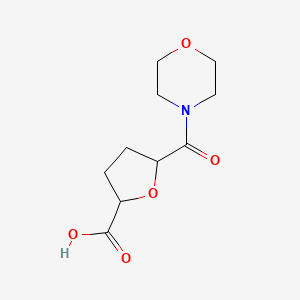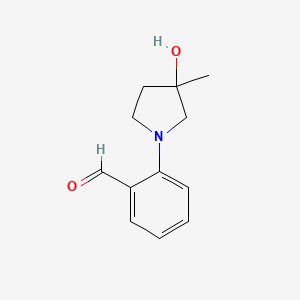
N-Cyclohexyl-3,5-dimethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-3,5-dimethoxyaniline is an organic compound with the molecular formula C14H21NO2 It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclohexyl group and the aromatic ring is substituted with two methoxy groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3,5-dimethoxyaniline typically involves the reaction of 3,5-dimethoxyaniline with cyclohexylamine. This can be achieved through a nucleophilic substitution reaction where the amino group of cyclohexylamine attacks the aniline nitrogen, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts or specific reaction conditions can help improve the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-3,5-dimethoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Cyclohexyl-3,5-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-3,5-dimethoxyaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The methoxy groups and the cyclohexyl ring play a crucial role in determining the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxyaniline: Lacks the cyclohexyl group, making it less hydrophobic.
N-Cyclohexylaniline: Lacks the methoxy groups, affecting its electronic properties.
N-Cyclohexyl-4-methoxyaniline: Has only one methoxy group, leading to different reactivity and binding properties.
Uniqueness
N-Cyclohexyl-3,5-dimethoxyaniline is unique due to the presence of both the cyclohexyl group and the two methoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophobicity and electronic effects are important.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
N-cyclohexyl-3,5-dimethoxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-16-13-8-12(9-14(10-13)17-2)15-11-6-4-3-5-7-11/h8-11,15H,3-7H2,1-2H3 |
Clé InChI |
SCZOLJLGXYBVCN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)NC2CCCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13217737.png)









![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)
